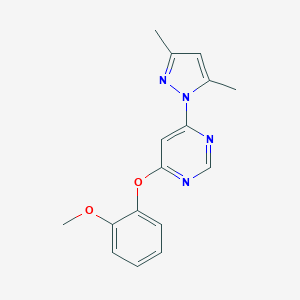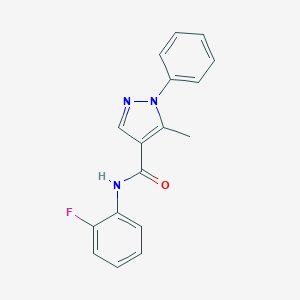![molecular formula C25H18N6OS B287687 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential in drug development. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves the inhibition of specific enzymes such as kinases and phosphodiesterases. This inhibition leads to the modulation of various signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release. These effects make it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile in lab experiments include its potent activity against various targets and its ability to modulate multiple signaling pathways. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the study of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile. These include:
1. Optimization of the compound to improve its pharmacokinetic properties and reduce potential toxicity.
2. Further studies to identify specific targets and signaling pathways that are modulated by the compound.
3. Development of drugs based on the compound for the treatment of cancer, inflammation, and neurological disorders.
4. Investigation of the potential use of the compound in combination with other drugs for improved efficacy.
5. Studies to identify potential biomarkers for patient selection and monitoring of drug response.
In conclusion, 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a promising compound for drug development due to its potent activity against various targets and its ability to modulate multiple signaling pathways. Further studies are needed to optimize the compound and develop drugs based on it for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves several steps. The starting materials include 1-naphthyloxyacetyl chloride, 2-phenyl-6-(4-methylthiophenyl)pyrimidin-4-amine, and 4-cyanopyrazole. These compounds are then reacted in the presence of a base such as triethylamine to form the desired product.
Scientific Research Applications
The compound 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been studied for its potential use in drug development. It has been found to have activity against various targets such as kinases and phosphodiesterases. This makes it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders.
properties
Product Name |
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile |
|---|---|
Molecular Formula |
C25H18N6OS |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-amino-3-methylsulfanyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C25H18N6OS/c1-33-25-19(15-26)23(27)31(30-25)21-14-22(29-24(28-21)17-9-3-2-4-10-17)32-20-13-7-11-16-8-5-6-12-18(16)20/h2-14H,27H2,1H3 |
InChI Key |
AGUQHEBHZIRNFF-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)

![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)

![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)

![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)


